Hydrochloride Salt Form Confers Enhanced Aqueous Solubility Compared to Free Acid and Regioisomeric Analogs
4-Amino-2-bromobenzoic acid hydrochloride (CAS 61566-59-4) is the hydrochloride salt form of 4-amino-2-bromobenzoic acid (free acid CAS 2486-52-4). As a hydrochloride salt, it demonstrates substantially higher aqueous solubility than the corresponding free acid, which is typically poorly soluble in water [1]. This solubility advantage is critical for aqueous-phase reactions and certain pharmaceutical formulation development workflows, whereas regioisomers such as 4-amino-3-bromobenzoic acid are predominantly supplied and utilized as poorly water-soluble free acids (CAS 6311-37-1, mp 211-215 °C) . The hydrochloride form provides a distinct handling and processing advantage for researchers requiring aqueous compatibility without additional neutralization steps.
| Evidence Dimension | Aqueous solubility and physical form |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 61566-59-4); free acid CAS 2486-52-4; MW 252.49 g/mol |
| Comparator Or Baseline | 4-Amino-3-bromobenzoic acid (CAS 6311-37-1): Free acid; mp 211-215 °C; MW 216.03 g/mol |
| Quantified Difference | Hydrochloride salt vs. free acid form; qualitative solubility enhancement expected based on salt formation principles |
| Conditions | Physical property comparison based on chemical form and available vendor specifications |
Why This Matters
The hydrochloride salt form enables aqueous-phase synthetic protocols and formulation development pathways that are inaccessible or require additional processing steps with free acid regioisomers.
- [1] ChemSrc. 4-Amino-2-bromobenzoic acid hydrochloride. CAS 61566-59-4. Molecular Formula: C7H7BrClNO2. Molecular Weight: 252.49. 2024. View Source
